![molecular formula C12H22O3S2 B14370972 2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate CAS No. 90051-76-6](/img/structure/B14370972.png)
2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is particularly interesting due to its unique structure, which includes a butoxycarbonothioyl group and a pentanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate typically involves the esterification of pentanoic acid with 2-[(Butoxycarbonothioyl)sulfanyl]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxycarbonothioyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The butoxycarbonothioyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Isopropyl butyrate: Known for its pleasant aroma, used in the fragrance industry.
Uniqueness
2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate is unique due to the presence of the butoxycarbonothioyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90051-76-6 |
|---|---|
Molecular Formula |
C12H22O3S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-butoxycarbothioylsulfanylethyl pentanoate |
InChI |
InChI=1S/C12H22O3S2/c1-3-5-7-11(13)14-9-10-17-12(16)15-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
APKZHEHDTBPHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCSC(=S)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

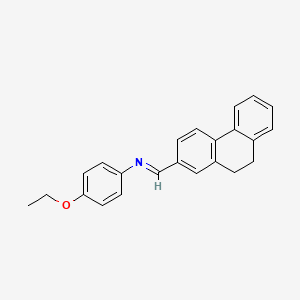
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
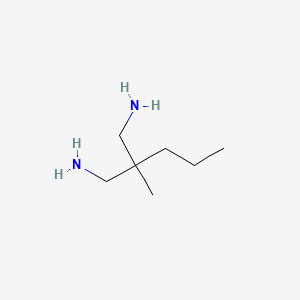

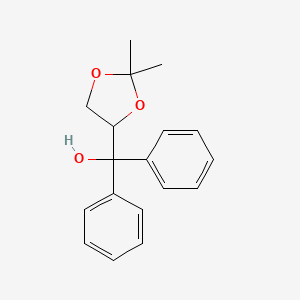
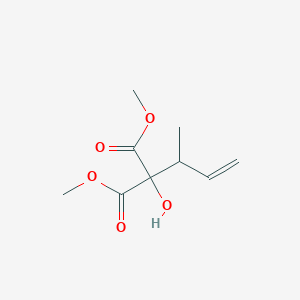
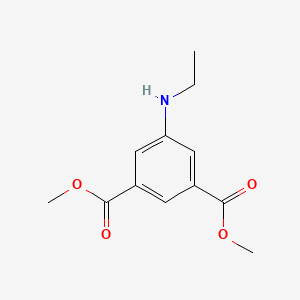


![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)


